molecular formula C9H17NO4S B15030697 (1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-carbamic acid butyl ester

(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-carbamic acid butyl ester

Cat. No.: B15030697
M. Wt: 235.30 g/mol
InChI Key: LJLBUIMBYGUEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester is a chemical compound with the molecular formula C10H14N2O4S. This compound is known for its unique structural features, which include a thiophene ring with a dioxo substitution and a carbamic acid butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester typically involves the reaction of a thiophene derivative with a carbamic acid ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo group can be reduced to form thiol derivatives.

    Substitution: The ester group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates or esters.

Scientific Research Applications

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methyl-amine : Similar structure but with a methylamine group instead of a carbamic acid butyl ester group.
  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-phenethyl-amine : Contains a phenethylamine group, offering different chemical properties and potential applications.

Uniqueness

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester is unique due to its combination of a thiophene ring with a dioxo substitution and a carbamic acid butyl ester group. This unique structure imparts specific chemical properties, such as stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

butyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C9H17NO4S/c1-2-3-5-14-9(11)10-8-4-6-15(12,13)7-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

LJLBUIMBYGUEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.